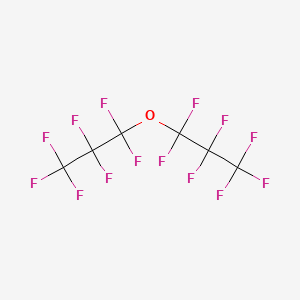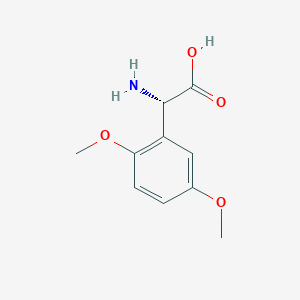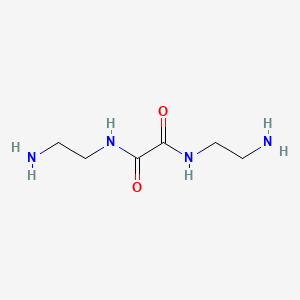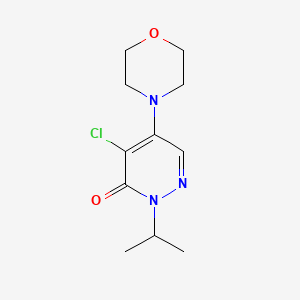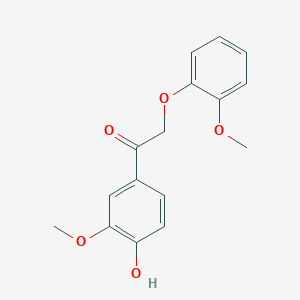
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H3Cl3F2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a suitable precursor. One common method involves the reaction of 2,6-dichlorotoluene with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst such as phosphorus pentachloride at temperatures ranging from 50 to 250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding benzyl derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Reduction: Formation of benzyl alcohols or benzylamines.
Oxidation: Formation of carboxylic acids or quinones.
Applications De Recherche Scientifique
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-methylbenzoyl chloride
- 3,5-Difluoro-4-methylbenzoyl chloride
- 2,6-Dichloro-3,5-difluorobenzoyl chloride
Uniqueness
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of both electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
103877-77-6 |
|---|---|
Formule moléculaire |
C8H3Cl3F2O |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
2,6-dichloro-3,5-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H3Cl3F2O/c1-2-6(12)4(9)3(8(11)14)5(10)7(2)13/h1H3 |
Clé InChI |
WKKORZVODKFEMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1F)Cl)C(=O)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

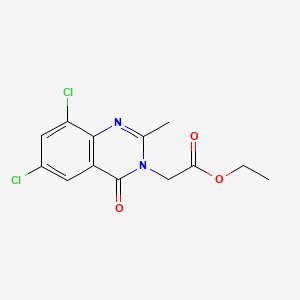
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

